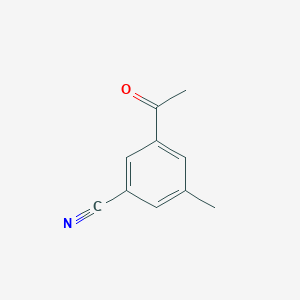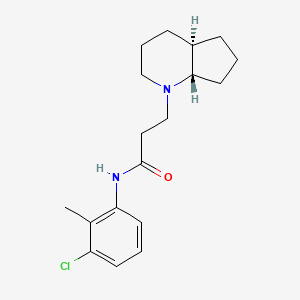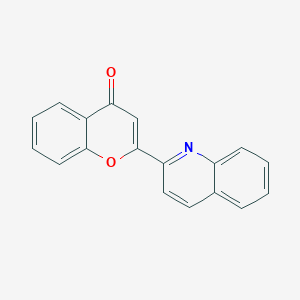![molecular formula C13H12O B13973866 2-[(Ethenyloxy)methyl]naphthalene CAS No. 91902-40-8](/img/structure/B13973866.png)
2-[(Ethenyloxy)methyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Ethenyloxy)methyl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethenyloxy group attached to the naphthalene ring, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methyl]naphthalene typically involves the etherification of 2-naphthol with an appropriate alkylating agent. One common method is the reaction of 2-naphthol with ethenyl methyl ether in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is isolated by precipitation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as crystallization and distillation, ensures the efficient isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Ethenyloxy)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro and sulfonated naphthalene derivatives
Aplicaciones Científicas De Investigación
2-[(Ethenyloxy)methyl]naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(Ethenyloxy)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include the inhibition of specific enzymes or the modulation of signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynaphthalene:
2-Methylnaphthalene: A polycyclic aromatic hydrocarbon used in the production of vitamin K and as an intermediate in organic synthesis.
Uniqueness
2-[(Ethenyloxy)methyl]naphthalene is unique due to the presence of the ethenyloxy group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91902-40-8 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-(ethenoxymethyl)naphthalene |
InChI |
InChI=1S/C13H12O/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2 |
Clave InChI |
QBHUEIJWSDXTBK-UHFFFAOYSA-N |
SMILES canónico |
C=COCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)


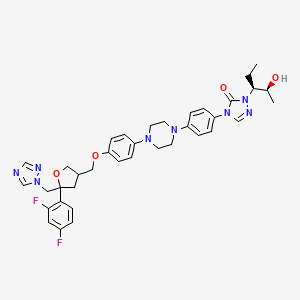
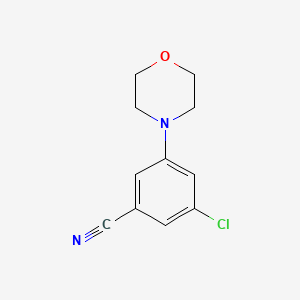
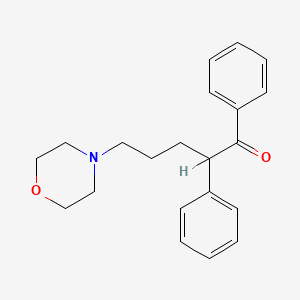
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
